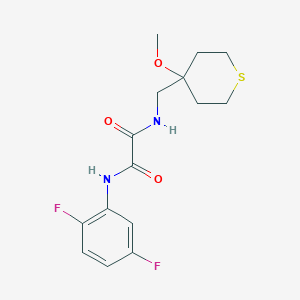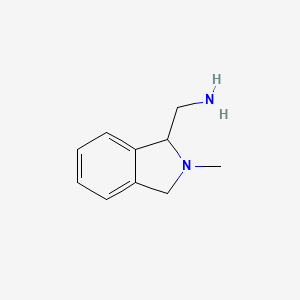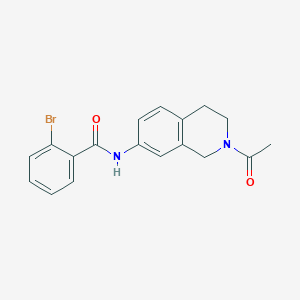
N1-methyl-N2-(pyridin-4-ylmethyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
作用機序
The mechanism of action of N1-methyl-N2-(pyridin-4-ylmethyl)oxalamide is not fully understood, but it is believed to involve the inhibition of HDACs and PKC. HDACs are enzymes that remove acetyl groups from histones, which can lead to the repression of gene expression. By inhibiting HDACs, this compound can increase the acetylation of histones and promote the expression of genes that are involved in cell differentiation and apoptosis. PKC is an enzyme that plays a role in cell proliferation and differentiation. By inhibiting PKC, this compound can prevent the proliferation of cancer cells and promote their apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of HDACs and PKC, which can lead to the promotion of cell differentiation and apoptosis. This compound has also been shown to induce conformational changes in proteins, which can be used to study protein-protein interactions and protein folding. In vivo studies have shown that this compound has anticancer activity in animal models.
実験室実験の利点と制限
One of the advantages of N1-methyl-N2-(pyridin-4-ylmethyl)oxalamide is its unique structure, which makes it a promising candidate for various research applications. This compound has been shown to have anticancer activity in animal models, which makes it a potential candidate for the development of anticancer drugs. However, this compound has some limitations for lab experiments. This compound is a relatively new compound, and its synthesis requires several steps, which can make it difficult to produce in large quantities. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to design experiments to study its effects.
将来の方向性
There are several future directions for research on N1-methyl-N2-(pyridin-4-ylmethyl)oxalamide. One direction is to investigate the potential of this compound as a building block for the synthesis of MOFs. MOFs have potential applications in gas storage, catalysis, and drug delivery, and this compound's unique structure makes it a promising candidate for the synthesis of MOFs. Another direction is to further investigate the mechanism of action of this compound. Understanding the mechanism of action of this compound can help to design experiments to study its effects and can also lead to the development of more potent and selective inhibitors of HDACs and PKC. Additionally, further studies are needed to investigate the potential of this compound as a therapeutic agent for cancer and other diseases.
合成法
The synthesis of N1-methyl-N2-(pyridin-4-ylmethyl)oxalamide involves a multi-step process that starts with the reaction between pyridine-4-carboxaldehyde and methylamine to form N-methylpyridine-4-carboxamide. This intermediate is then reacted with oxalyl chloride to form N-methyl-N-(pyridin-4-ylmethyl)oxalamide, which is subsequently treated with methyl iodide to yield the final product, this compound.
科学的研究の応用
N1-methyl-N2-(pyridin-4-ylmethyl)oxalamide has been the subject of extensive research due to its potential applications in various fields. In medicinal chemistry, this compound has been investigated as a potential anticancer agent due to its ability to inhibit the activity of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in the regulation of gene expression, and their dysregulation has been linked to various diseases, including cancer. This compound has also been studied as a potential inhibitor of protein kinase C (PKC), an enzyme that plays a role in cell proliferation and differentiation.
In biochemistry, this compound has been used as a tool to study the structure and function of proteins. This compound has been shown to bind to proteins and induce conformational changes, which can be used to study protein-protein interactions and protein folding.
In materials science, this compound has been investigated as a potential building block for the synthesis of metal-organic frameworks (MOFs). MOFs are porous materials that have potential applications in gas storage, catalysis, and drug delivery.
特性
IUPAC Name |
N-methyl-N'-(pyridin-4-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c1-10-8(13)9(14)12-6-7-2-4-11-5-3-7/h2-5H,6H2,1H3,(H,10,13)(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLRFOVKHYUWPTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=O)NCC1=CC=NC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Fluorosulfonyloxy-5-[2-(methoxymethyl)piperidine-1-carbonyl]pyridine](/img/structure/B2677189.png)
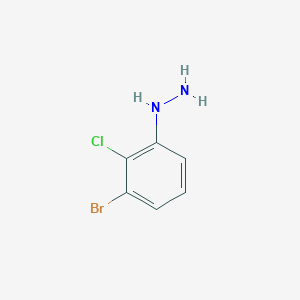
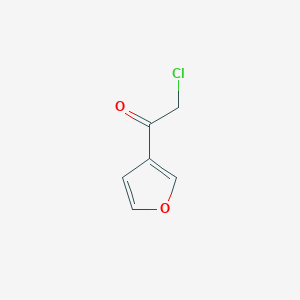
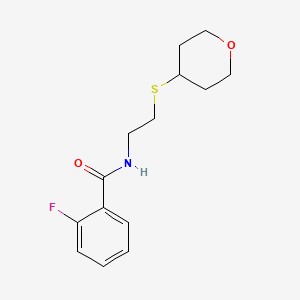

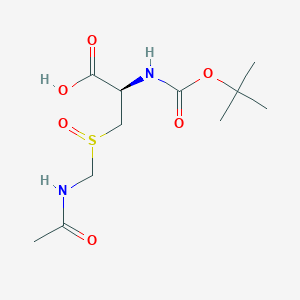
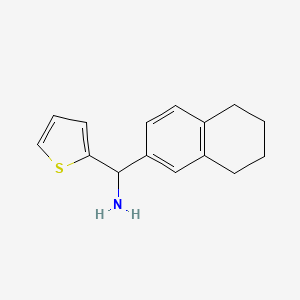
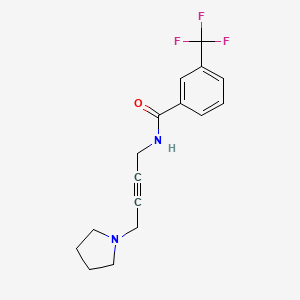

![1-(3,4-Dimethoxybenzyl)-3-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)urea](/img/structure/B2677202.png)
![3-((4-Chlorobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2677203.png)
